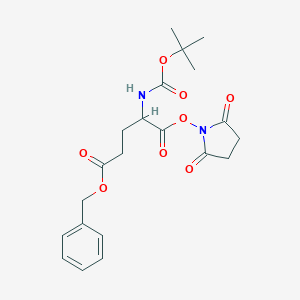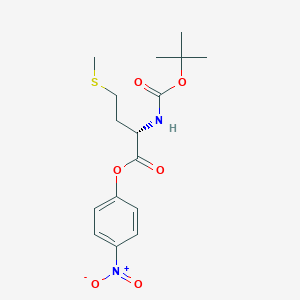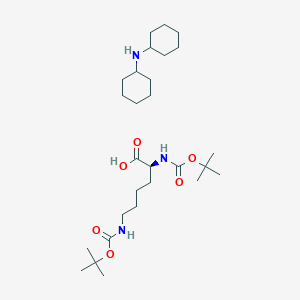
Boc-glu(obzl)-osu
概要
説明
Boc-glu(obzl)-osu, also known as N-tert-butoxycarbonyl-L-glutamic acid 1-benzyl ester N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is an N-terminal protected amino acid derivative that facilitates the formation of peptide bonds by acting as an activated ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) to create peptides containing glutamate benzyl ester residues .
科学的研究の応用
Boc-glu(obzl)-osu has several scientific research applications, including:
Peptide Synthesis: It is widely used in SPPS to create peptides with specific sequences and modifications.
Bioconjugation: The activated ester group allows for the conjugation of peptides to other molecules, such as proteins or small molecules, for various biological studies.
Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents
作用機序
Target of Action
Boc-Glu(OBzl)-OSu is a derivative of glutamic acid . It is primarily used as a building block in the synthesis of peptide-based inhibitors . These inhibitors target enzymes such as human caspases and human rhinovirus (HRV) 3C protease . These targets play crucial roles in apoptosis (programmed cell death) and viral replication, respectively .
Mode of Action
This compound interacts with its targets by being incorporated into unique peptides during solid-phase peptide synthesis (SPPS) . These peptides contain glutamate benzyl ester residues, which are crucial for the inhibitory activity of the synthesized peptides .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific peptides that it is incorporated into. Given its use in the synthesis of inhibitors for human caspases and hrv 3c protease, it can be inferred that it plays a role in modulating apoptosis and viral replication pathways .
Result of Action
The molecular and cellular effects of this compound are again dependent on the specific peptides it is incorporated into. In the context of its use in caspase inhibitors, it could contribute to the prevention of apoptosis . When used in the synthesis of HRV 3C protease inhibitors, it could potentially inhibit viral replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu(obzl)-osu involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the activation of the ester with N-hydroxysuccinimide (NHS) to form the N-hydroxysuccinimide ester .
Protection of the Amino Group: L-glutamic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-glutamic acid.
Esterification: Boc-L-glutamic acid is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form Boc-L-glutamic acid 1-benzyl ester.
Activation with NHS: The benzyl ester is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent like DCC to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .
化学反応の分析
Types of Reactions
Boc-glu(obzl)-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The activated ester group can react with nucleophiles such as amines to form peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, and the benzyl ester can be cleaved using hydrogenation or strong acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, which react with the activated ester group under mild conditions to form amide bonds.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium on carbon (Pd/C) is used for hydrogenation to remove the benzyl ester.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, resulting in the formation of peptides.
Deprotected Amino Acids: Deprotection reactions yield free amino acids or peptides with free carboxyl groups.
類似化合物との比較
Boc-glu(obzl)-osu is unique due to its combination of Boc protection and benzyl ester activation. Similar compounds include:
Boc-L-glutamic acid 1-benzyl ester: Lacks the activated ester group, making it less reactive in peptide synthesis.
Fmoc-L-glutamic acid 1-benzyl ester: Uses a different protecting group (Fmoc) and is used in different peptide synthesis strategies.
Boc-L-glutamic acid 1-tert-butyl ester: Uses a tert-butyl ester instead of a benzyl ester, affecting its reactivity and stability
This compound stands out due to its specific combination of protecting and activating groups, making it highly effective in peptide synthesis and bioconjugation applications.
特性
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJBCWSNHLGDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32886-40-1 | |
| Record name | NSC334338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)


